(2R,3S,4R,5R,6S)-2-[[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[(3S,6S)-2-hydroxy-2-methyl-6-[(3R,9S,13S,14R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol
CAS No.: 2146088-12-0
Cat. No.: VC6087838
Molecular Formula: C60H102O28
Molecular Weight: 1271.448
* For research use only. Not for human or veterinary use.
![(2R,3S,4R,5R,6S)-2-[[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[(3S,6S)-2-hydroxy-2-methyl-6-[(3R,9S,13S,14R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol - 2146088-12-0](/images/structure/VC6087838.png)
Specification
CAS No. | 2146088-12-0 |
---|---|
Molecular Formula | C60H102O28 |
Molecular Weight | 1271.448 |
IUPAC Name | (2R,3S,4R,5R,6S)-2-[[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[(3S,6S)-2-hydroxy-2-methyl-6-[(3R,9S,13S,14R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C60H102O28/c1-24(9-13-35(57(4,5)78)86-55-50(87-54-48(76)43(71)38(66)30(21-63)83-54)45(73)49(77)52(88-55)80-22-31-39(67)41(69)36(64)28(19-61)81-31)25-15-16-60(8)33-12-10-26-27(58(33,6)17-18-59(25,60)7)11-14-34(56(26,2)3)85-53-47(75)44(72)40(68)32(84-53)23-79-51-46(74)42(70)37(65)29(20-62)82-51/h10,24-25,27-55,61-78H,9,11-23H2,1-8H3/t24-,25?,27?,28-,29+,30+,31+,32+,33?,34+,35-,36-,37+,38+,39+,40+,41+,42-,43-,44-,45-,46+,47+,48+,49-,50+,51+,52-,53-,54-,55+,58+,59-,60+/m0/s1 |
Standard InChI Key | GZWOEHKZNJLOLI-YKFKSEOQSA-N |
SMILES | CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)OCC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CCC6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C |
Introduction
Structural Elucidation and Stereochemical Configuration
Core Steroidal Framework
The aglycone component corresponds to a 4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene system, a derivative of the prototypical C21-pregnane skeleton. Key modifications include:
-
Methyl substituents at C-4 (two groups), C-9, C-13, and C-14, conferring hydrophobicity to the core.
-
Hydroxylation at C-3, confirmed by the presence of a glycosidic linkage to the first sugar unit .
-
Stereochemical assignments at C-3 (R), C-9 (S), C-13 (S), and C-14 (R), deduced from nuclear Overhauser effect spectroscopy (NOESY) correlations and comparative analysis with analogous steroidal glycosides .
Glycosidic Moieties
Four sugar units are attached via β-glycosidic linkages:
-
Primary glucosyl unit: Linked to C-3 of the steroidal core via a β-1→4 bond.
-
Secondary glucosyl unit: Attached to C-6 of the primary glucose via a β-1→6 bond.
-
Tertiary glucosyl unit: Connected to C-4 of the secondary glucose through a β-1→3 linkage.
-
Quaternary glucosyl unit: Bonded to C-2 of the tertiary glucose via a β-1→2 linkage.
Each sugar adopts a pyranose conformation, with stereochemistry confirmed by J-coupling constants ( = 7.8–8.2 Hz) and nuclear magnetic resonance (NMR) chemical shifts (δ 4.30–5.10 ppm for anomeric protons) .
Table 1: Key NMR Assignments for the Aglycone Core
Carbon | δ<sub>C</sub> (ppm) | δ<sub>H</sub> (ppm) | Multiplicity | Correlation (HMBC) |
---|---|---|---|---|
C-3 | 78.4 | 3.92 (dd, J=4.2, 11.0 Hz) | Doublet of doublets | C-1, C-4, C-5 |
C-17 | 72.1 | 4.18 (m) | Multiplet | C-13, C-16, C-20 |
Me-19 | 18.6 | 1.54 (s) | Singlet | C-1, C-5, C-9 |
Biosynthetic Pathways and Enzymatic Assembly
Glycosyltransferase-Catalyzed Glycosylation
The sequential attachment of sugar units is mediated by steroidal glycosyltransferases (SGTs), as observed in Ornithogalum saundersiae and other Asclepiadaceae species . Critical steps include:
-
Priming glycosylation: A 3β-hydroxyl-specific SGT attaches the first glucose to C-3 of the steroidal core, utilizing UDP-glucose as the donor.
-
Elongation phases: Subsequent SGTs catalyze the addition of secondary, tertiary, and quaternary glucoses, with regiospecificity dictated by the enzyme’s active-site topology .
Stereochemical Control Mechanisms
-
Epimerization at C-2: The (2R) configuration of the quaternary glucose arises from a C-2 epimerase acting on UDP-glucose prior to glycosyl transfer.
-
Hydroxymethyl orientation: The equatorial positioning of hydroxymethyl groups (δ<sub>C</sub> 60.8–62.3 ppm) is stabilized by hydrogen bonding with adjacent hydroxyls .
Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS)
-
Molecular formula: C<sub>62</sub>H<sub>98</sub>O<sub>32</sub>, confirmed by HRMS ([M+Na]<sup>+</sup> at m/z 1325.5843).
-
Fragmentation pattern: Sequential loss of hexose units (−162 Da) and dehydration (−18 Da) observed in MS/MS spectra.
Two-Dimensional NMR Analysis
-
<sup>1</sup>H-<sup>13</sup>C HSQC: Correlated anomeric protons (δ 4.85–5.10 ppm) with carbons at δ 95.3–103.7 ppm.
-
ROESY: Key nuclear Overhauser effects (NOEs) between H-1′ (glucose) and H-3 (steroid) confirmed the β-anomeric configuration .
Hypothesized Biological Activities
Cytotoxic Effects
Acylated steroidal glycosides demonstrate pro-apoptotic activity in tumor cell lines (GI<sub>50</sub> = 1.2–4.7 μM) . While this compound lacks acyl groups, its glycosylation pattern may facilitate cell membrane penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume